molecular formula C16H16N4O3S B2753546 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034288-44-1

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2753546
CAS RN: 2034288-44-1
M. Wt: 344.39
InChI Key: HPUWUQSBGIINLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological and Biological Activities

  • Antitumor and Anti-inflammatory Properties : Derivatives of 1,3,4-oxadiazole have been investigated for their potential in tumor inhibition and anti-inflammatory actions. Computational and pharmacological evaluations of these derivatives indicate moderate inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), showcasing their promise as chemotherapeutic agents. These compounds also exhibit significant antioxidant, analgesic, and anti-inflammatory potential, highlighting their versatility in therapeutic applications (Faheem, 2018).

  • Antimicrobial Activity : New 1,3,4-oxadiazole derivatives were synthesized and showed potent antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. This suggests their potential use in developing new antimicrobial agents. Some of these compounds demonstrated higher inhibitory activity against gram-negative bacteria compared to gram-positive bacteria, indicating a possible area of application in treating infections caused by gram-negative organisms (Kaya et al., 2017).

  • Antioxidant Activity : Compounds bearing the 1,3,4-oxadiazole moiety have been evaluated for their antioxidant potential. For instance, some derivatives have shown binding to various targets and exhibited antioxidant capacity with EC50 values, suggesting their use as potential antioxidants in various therapeutic and preventive treatments (Faheem, 2018).

  • Cancer Cell Line Inhibition : The design and synthesis of hydrazide and oxadiazole derivatives have led to compounds that were evaluated for their antiproliferative activity against human tumor cell lines. Among these, certain compounds showed high inhibitory activity against A549 lung and MCF7 breast cancer cell lines, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).

Safety and Hazards

The product is not intended for human or veterinary use; it is for research purposes only .

properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-2-22-14-6-5-11(9-18-14)16-19-15(23-20-16)10-17-13(21)8-12-4-3-7-24-12/h3-7,9H,2,8,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUWUQSBGIINLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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